N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a triazole ring, a piperidine moiety, and a fluorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. Common steps might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Piperidine Moiety: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the carbonyl groups or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Investigated for its potential to inhibit bacterial or fungal growth.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
Anticancer Research: Explored for its potential to inhibit cancer cell proliferation.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex drugs.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-bromophenyl)methanesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved metabolic stability compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H28FN5O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[[5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C20H28FN5O3S2/c1-14-9-15(2)11-25(10-14)19(27)13-30-20-23-22-18(24(20)3)12-26(31(4,28)29)17-7-5-16(21)6-8-17/h5-8,14-15H,9-13H2,1-4H3 |
InChI Key |
SGTWPWZZYKXJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C)C |
Origin of Product |
United States |
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